molecular formula C7H12N2O B15402403 Hexahydro-1H-pyrrolo[3,2-C]pyridin-6(2H)-one CAS No. 1196145-05-7

Hexahydro-1H-pyrrolo[3,2-C]pyridin-6(2H)-one

Cat. No.: B15402403
CAS No.: 1196145-05-7
M. Wt: 140.18 g/mol
InChI Key: JLQHCVDBDYRNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-pyrrolo[3,2-C]pyridin-6(2H)-one is a bicyclic organic compound featuring a fused pyrrolidine and piperidinone ring system. Its fully saturated structure (hexahydro designation) distinguishes it from partially unsaturated or aromatic analogs. The compound’s molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol .

Properties

CAS No.

1196145-05-7

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1,2,3,3a,4,5,7,7a-octahydropyrrolo[3,2-c]pyridin-6-one

InChI

InChI=1S/C7H12N2O/c10-7-3-6-5(4-9-7)1-2-8-6/h5-6,8H,1-4H2,(H,9,10)

InChI Key

JLQHCVDBDYRNRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1CNC(=O)C2

Origin of Product

United States

Biological Activity

Hexahydro-1H-pyrrolo[3,2-C]pyridin-6(2H)-one is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its biological efficacy, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrrolidine family of compounds, characterized by a saturated nitrogen-containing ring structure. Its unique configuration allows for various interactions with biological targets, which is crucial for its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, certain derivatives have shown significant cytotoxic effects against cancer cell lines such as HeLa, SGC-7901, and MCF-7. One compound exhibited an IC50 value ranging from 0.12 to 0.21 µM, indicating potent antitumor activity. Mechanistic studies revealed that these compounds inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound analogs in models of neurodegenerative diseases. Research has shown that these compounds can disrupt the binding of mutant huntingtin protein to calmodulin (CaM), reducing cytotoxicity in neuronal cell models . This suggests potential applications in treating conditions like Huntington's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its chemical modifications. Studies have indicated that specific substituents can significantly enhance its potency:

Compound Activity IC50 (µM) Mechanism
Compound 10tAntitumor0.12 - 0.21Inhibits tubulin polymerization
Compound 1hNeuroprotectiveN/ADisrupts mHTT-CaM binding

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor activity of a series of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through modulation of cell cycle dynamics.
  • Neuroprotection in Huntington's Disease Models : In a transgenic mouse model expressing mutant huntingtin protein, treatment with this compound analogs led to improved motor function and reduced neuronal toxicity, suggesting their potential as therapeutic agents for neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Hexahydro-1H-pyrrolo[3,2-C]pyridin-6(2H)-one and structurally related compounds:

Compound Name Molecular Formula Molecular Weight Ring Fusion Positions Saturation Key Substituents Synthesis Method Applications/Notes
This compound C₇H₁₂N₂O 140.18 Pyrrolo[3,2-C] Fully saturated None Likely hydrogenation of aromatic precursors Pharmaceutical intermediates
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) C₉H₁₀N₂O₂ 178.19 Pyrrolo[2,3-c] Aromatic Ethyl ester at position 2 Cyclization reactions Synthetic intermediates
7-Bromo-4-chloro-3,5-dihydrofuro[3,2-c]pyridin-6(2H)-one C₇H₅BrClNO₂ 250.48 Furo[3,2-c] Partially saturated (dihydro) Bromo, chloro substituents Unspecified Agrochemical/pharmaceutical lead
cis-Hexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one C₇H₁₂N₂O 140.18 Pyrrolo[3,4-c] Fully saturated None Ru-catalyzed cycloaddition Drug scaffolds (e.g., Moxifloxacin analogs)
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one C₈H₈N₂O 148.16 Pyrrolo[2,3-c] Partially saturated (dihydro) Methyl at position 2 Unspecified Bioactive molecule research

Key Observations:

  • Ring Fusion Positions : The numbering of the fused rings (e.g., [3,2-C] vs. [3,4-c]) alters steric and electronic properties. For example, pyrrolo[3,4-c] derivatives exhibit distinct hydrogen-bonding capabilities compared to [3,2-C] isomers .
  • Saturation : Fully saturated analogs (hexahydro) are more conformationally flexible and oxidation-resistant than aromatic or dihydro counterparts, enhancing stability in drug formulations .
  • Substituents : Halogenated derivatives (e.g., 7-bromo-4-chloro) exhibit enhanced electrophilicity, making them reactive intermediates in cross-coupling reactions .

Physicochemical Properties

  • Boiling Points: Halogenated derivatives (e.g., 7-bromo-4-chloro-furopyridinone) have higher predicted boiling points (343.9°C) due to increased molecular weight and polarity .
  • Density: The furopyridinone analog has a density of 1.93 g/cm³, while saturated pyrrolo-pyridinones (e.g., hexahydro derivatives) likely exhibit lower densities due to reduced ring strain .

Pharmacological Relevance

  • Moxifloxacin Analogs : Hexahydro-pyrrolo-pyridine moieties are critical in antibiotics like Moxifloxacin, where the saturated ring enhances metabolic stability and bioavailability .
  • Bioactivity: Methyl-substituted pyrrolo-pyridinones (e.g., 2-methyl derivative) are explored for kinase inhibition, highlighting the role of substituents in modulating target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.